N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine

Catalog No.
S13776658
CAS No.
M.F
C14H19N
M. Wt
201.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine

Product Name

N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine

IUPAC Name

N-(4-methylphenyl)bicyclo[2.2.1]heptan-2-amine

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

InChI

InChI=1S/C14H19N/c1-10-2-6-13(7-3-10)15-14-9-11-4-5-12(14)8-11/h2-3,6-7,11-12,14-15H,4-5,8-9H2,1H3

InChI Key

ZMDAOFDCVYJFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2CC3CCC2C3

N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic compound characterized by a bicyclo[2.2.1]heptane structure substituted with a 4-methylphenyl group at the nitrogen atom of the amine functional group. The molecular formula for this compound is C13H17NC_{13}H_{17}N, and it features a unique bicyclic framework that contributes to its distinct chemical properties and biological activities.

The bicyclo[2.2.1]heptane core is known for its rigidity and conformational stability, which can influence the compound's reactivity and interaction with biological targets. The presence of the 4-methylphenyl group enhances lipophilicity, potentially affecting the compound's pharmacokinetics and interactions with biological membranes.

Typical of amines, including:

  • Nucleophilic Substitution Reactions: The amine can act as a nucleophile, participating in reactions with electrophiles.
  • Acylation Reactions: It can react with acyl chlorides to form amides.
  • Alkylation Reactions: The nitrogen atom can be alkylated using alkyl halides.
  • Formation of Salts: Reaction with acids can yield ammonium salts, enhancing solubility in polar solvents.

These reactions are influenced by the steric hindrance provided by the bicyclic structure and the electronic effects of the 4-methylphenyl substituent.

N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine exhibits significant biological activity, particularly in pharmacological contexts. Its structural features suggest potential interactions with various biological targets, including:

  • Receptor Binding: The compound may interact with neurotransmitter receptors due to its amine functionality.
  • Antidepressant Activity: Compounds with similar structures have been studied for their potential antidepressant effects, possibly through modulation of monoamine neurotransmitters.
  • Analgesic Properties: The bicyclic structure may confer analgesic effects, akin to other compounds in its class.

Further studies are required to elucidate the specific mechanisms of action and therapeutic potentials.

The synthesis of N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine typically involves several steps:

  • Preparation of Bicyclo[2.2.1]heptan-2-amine: This can be achieved through cyclization reactions starting from suitable precursors.
  • Substitution Reaction: The introduction of the 4-methylphenyl group can be performed via nucleophilic substitution on an appropriate electrophilic precursor, such as an aryl halide or sulfonate.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Specific synthetic routes may vary based on available starting materials and desired yields.

N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting central nervous system disorders.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis for developing more complex molecules.
  • Material Science: The compound could be explored for applications in polymer chemistry or as a building block for advanced materials.

Interaction studies involving N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine focus on its binding affinity to various biological receptors and enzymes:

  • Receptor Binding Assays: These studies help determine how effectively the compound interacts with specific neurotransmitter receptors.
  • Enzyme Inhibition Studies: Investigating its potential to inhibit enzymes involved in neurotransmitter metabolism could reveal insights into its pharmacological properties.

These studies are crucial for understanding the compound's therapeutic potential and safety profile.

Several compounds share structural similarities with N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine, which can be compared based on their chemical properties and biological activities:

Compound NameStructureKey Features
Bicyclo[2.2.1]heptan-2-amineBicyclo[2.2.1]heptan-2-amineBase structure without substitution
N,N-Dimethylbicyclo[2.2.1]heptan-2-amineSimilar core with dimethyl substitutionIncreased lipophilicity
1-Aminobicyclo[3.3.0]octaneDifferent bicyclic structurePotentially different receptor interactions
Bicyclo[3.3.0]octane derivativesVarying substituents on octane frameworkDiverse biological activities

The uniqueness of N-(4-Methylphenyl)bicyclo[2.2.1]heptan-2-amine lies in its specific substitution pattern and rigid bicyclic framework, which may confer distinct pharmacological properties compared to other similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

201.151749610 g/mol

Monoisotopic Mass

201.151749610 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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